molecular formula C8H14ClNO3 B6169170 (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride CAS No. 1419865-05-6

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

Cat. No.: B6169170
CAS No.: 1419865-05-6
M. Wt: 207.65 g/mol
InChI Key: DQELLWQXAROXTC-UHFFFAOYSA-N
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Description

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is an organic compound that features a morpholine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride typically involves the reaction of morpholine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with a butenoic acid derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The butenoic acid moiety may also play a role in the compound’s biological activity by interacting with cellular pathways involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the butenoic acid moiety.

    4-(morpholin-4-yl)butanoic acid: Similar structure but with a saturated butanoic acid chain.

    N-methylmorpholine: A methylated derivative of morpholine.

Uniqueness

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is unique due to the presence of both the morpholine ring and the unsaturated butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-morpholin-4-ylbut-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQELLWQXAROXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-64-2
Record name 4-(morpholin-4-yl)but-2-enoic acid hydrochloride
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